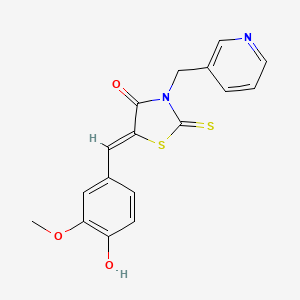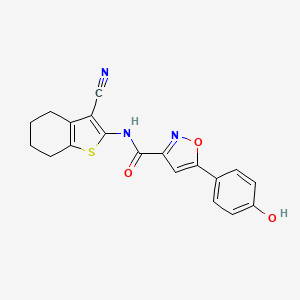![molecular formula C25H19N3O B6131891 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B6131891.png)
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, an indole moiety, and a benzyl group. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one typically involves the condensation of anthranilamides with aromatic aldehydes, ketones, alkynes, carboxylic acids, benzyl alcohols, or methylarenes . The reaction conditions often require the use of catalysts such as silver carbonate or zinc oxide nanoparticles to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are efficient and cost-effective methods for synthesizing complex molecules. These reactions can be carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage .
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole moiety, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: This compound shares the quinazolinone and indole moieties but lacks the benzyl group.
5-iodo-2-(1H-indol-3-yl)quinazolin-4(3H)-one: This derivative contains an iodine atom on the indole moiety, which can enhance its biological activity.
Uniqueness
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The combination of the quinazolinone core, indole moiety, and benzyl group provides a versatile scaffold for the development of new compounds with diverse biological activities .
Propiedades
IUPAC Name |
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21-11-5-7-13-23(21)27-24(28(25)17-18-8-2-1-3-9-18)15-14-19-16-26-22-12-6-4-10-20(19)22/h1-16,26H,17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYKZWCMFGCNU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6131827.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)

![(5E)-3-amino-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6131858.png)
![1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B6131865.png)
![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B6131887.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![ETHYL 2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B6131909.png)
